1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE
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Overview
Description
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE typically involves the reaction of 2,3-dimethoxybenzyl chloride with 4-(4-trifluoromethylbenzyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction might yield a compound without the trifluoromethyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxy-benzyl)-4-benzyl-piperazine: Lacks the trifluoromethyl group.
1-(2,3-Dimethoxy-benzyl)-4-(4-methyl-benzyl)-piperazine: Has a methyl group instead of a trifluoromethyl group.
1-(2,3-Dimethoxy-benzyl)-4-(4-chlorobenzyl)-piperazine: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE is unique due to the presence of both methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development.
Properties
Molecular Formula |
C21H25F3N2O2 |
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Molecular Weight |
394.4g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C21H25F3N2O2/c1-27-19-5-3-4-17(20(19)28-2)15-26-12-10-25(11-13-26)14-16-6-8-18(9-7-16)21(22,23)24/h3-9H,10-15H2,1-2H3 |
InChI Key |
CDBDWDOOPYOSJN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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